4-Aminobenzene-1-carbonimidoyl chloride hydrochloride

Description

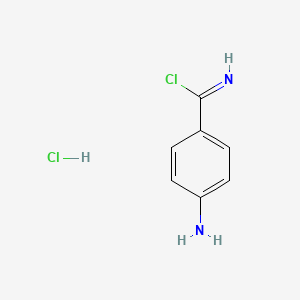

4-Aminobenzene-1-carbonimidoyl chloride hydrochloride (CAS: 1378857-83-0) is a substituted benzene derivative featuring an amino group (-NH2) at the para position and a carbonimidoyl chloride group (-Cl-C=N-) at the ortho position, stabilized as a hydrochloride salt. This compound is structurally significant due to its dual functional groups, which confer reactivity in nucleophilic substitution and coordination chemistry. Its applications span pharmaceutical intermediates, agrochemical synthesis, and materials science, though specific industrial uses remain understudied .

Properties

IUPAC Name |

4-aminobenzenecarboximidoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2.ClH/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCMTSPOFFWSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from para-substituted benzene derivatives , such as paranitrobenzaldehyde or related compounds, which undergo sequential transformations including nitrile formation, amidine generation, and chlorination to yield the carbonimidoyl chloride structure. The final step involves acidification to obtain the hydrochloride salt.

Detailed Stepwise Preparation Method

Conversion of Paranitrobenzaldehyde to p-Nitrophenyl Nitrile

- Paranitrobenzaldehyde is dissolved in an organic solvent such as N,N-dimethylacetamide .

- It is reacted with oxammonium hydrochloride at elevated temperatures (50–100 °C) for several hours (typically 2–10 h).

- This step forms p-nitrophenyl nitrile with yields reported around 69% under optimized conditions.

Formation of p-Nitrophenyl Carbonamidine

- The p-nitrophenyl nitrile is reacted with an ammonium salt (e.g., ammonium chloride, ammonium sulfate, or ammonium acetate).

- The reaction is carried out at mild temperatures (15–40 °C) for 4–48 hours.

- The product, p-nitrophenyl carbonamidine, is isolated by filtration and drying.

Acidylation and Reduction to p-Aminobenzamidine

- The p-nitrophenyl carbonamidine is dissolved in an organic solvent and treated with an alkali aqueous solution.

- Chloroformic acid ester is added dropwise under low temperature (around 0 °C).

- After stirring and extraction, the intermediate ester of p-aminobenzamidine imido group formic acid is obtained.

- Subsequent reduction steps convert the nitro group to an amino group.

Conversion to 4-Aminobenzene-1-carbonimidoyl Chloride Hydrochloride

- The final step involves chlorination of the amidine intermediate to form the carbonimidoyl chloride .

- The product is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

- This yields This compound as a stable crystalline solid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Paranitrobenzaldehyde to nitrile | Oxammonium hydrochloride, N,N-dimethylacetamide | 50–100 | 2–10 h | ~69 | Elevated temp improves conversion |

| Nitrile to carbonamidine | Ammonium salt (chloride, sulfate, acetate) | 15–40 | 4–48 h | Variable | Mild conditions favor purity |

| Acidylation to amidine ester | Chloroformic acid ester, alkali aqueous solution | 0–25 | 0.5–5 h | High | Controlled addition critical |

| Reduction and chlorination | Reducing agent, HCl gas or solution | Ambient | Variable | High | Final step to hydrochloride salt |

Research Findings and Industrial Relevance

- The described method is noted for simplicity, ease of operation, and controllability , making it suitable for industrial scale-up.

- Raw materials such as paranitrobenzaldehyde and oxammonium hydrochloride are relatively inexpensive and readily available.

- The process minimizes side reactions and improves overall yield compared to older methods that suffer from low yields and high costs.

- The use of organic solvents like N,N-dimethylacetamide and controlled temperature regimes ensures high selectivity.

- The final hydrochloride salt form enhances stability and facilitates handling in downstream applications.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1-carbonimidoyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

Drug Development

The compound has been explored for its potential in developing therapeutics targeting various diseases. Its ability to modulate biological pathways makes it a candidate for:

- Anticancer Agents : Research indicates that derivatives of 4-aminobenzene compounds exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them valuable in oncology research .

- Anti-inflammatory Drugs : The compound's interaction with nuclear receptors involved in inflammatory responses suggests potential applications in treating autoimmune diseases. It has been linked to the modulation of RORγt activity, which plays a crucial role in T-helper cell differentiation and inflammation .

Chemical Biology

In chemical biology, 4-Aminobenzene-1-carbonimidoyl chloride hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its utility includes:

- Ligand Development : The compound is used to develop ligands for various receptors, aiding in the understanding of receptor-ligand interactions and their biological implications .

- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to explore how structural modifications affect biological activity, particularly in the context of drug design .

Case Studies

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1-carbonimidoyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural Implications :

- The methyl group at position 2 increases steric hindrance, reducing accessibility for reactions requiring planar alignment (e.g., cyclization).

- The hydroxy group enables hydrogen bonding, which may improve stability in organic solvents but reduce compatibility with acidic environments .

trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride

| Property | This compound | trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol hydrochloride |

|---|---|---|

| Molecular Framework | Benzene ring | Quinazoline fused ring + cyclohexanol |

| Halogen Content | Chlorine (2 atoms) | Bromine (2 atoms) + chlorine (hydrochloride) |

| Functional Groups | Amino, carbonimidoyl chloride | Dibromoquinazoline, cyclohexanol, tertiary amine |

| Reactivity Profile | Electrophilic at C=N-Cl | Brominated quinazoline may undergo aryl-halogen coupling reactions |

Key Differences :

- The quinazoline core in the latter compound enables π-π stacking interactions, making it more suited for targeting biological macromolecules (e.g., kinase inhibitors) .

- The cyclohexanol moiety enhances stereochemical complexity, which could influence chiral resolution in drug formulations .

Ambutonium Bromide (CAS: 115-51-5)

| Property | This compound | Ambutonium Bromide |

|---|---|---|

| Structure | Monocyclic aromatic | Quaternary ammonium compound with benzamide linkage |

| Charge | Neutral (hydrochloride salt) | Permanent positive charge (bromide counterion) |

| Applications | Synthetic intermediate | Anticholinergic agent (muscarinic receptor antagonist) |

Functional Contrast :

- Ambutonium bromide’s quaternary ammonium group ensures high water solubility and membrane impermeability, ideal for gastrointestinal antispasmodics. In contrast, the carbonimidoyl chloride group in the target compound is more reactive toward nucleophiles like amines or thiols .

Biological Activity

4-Aminobenzene-1-carbonimidoyl chloride hydrochloride, also known as 4-aminobenzoyl chloride, is a compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure allows it to act as an electrophile, engaging in various biological interactions that can lead to the development of therapeutic agents. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a CAS number of 1378857-83-0. The compound features an amine group and a carbonimidoyl chloride moiety, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 189.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

This compound acts primarily as an electrophile. It can react with nucleophiles, such as amino acids and proteins, leading to the formation of new chemical bonds. This reactivity underpins its potential use in synthesizing biologically active compounds.

Key Biological Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially serving as a scaffold for drug development.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

Research involving cancer cell lines demonstrated that the compound exhibited cytotoxic effects on melanoma cells. The mechanism was linked to apoptosis induction through reactive oxygen species (ROS) generation.

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | E. coli | Significant inhibition |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Cytotoxicity | Melanoma cell lines | Induced apoptosis |

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination of the corresponding amine derivative. Variations in synthesis can lead to different derivatives with enhanced biological properties.

Table 3: Synthetic Routes

| Step | Description |

|---|---|

| Starting Material | 4-Aminobenzoic acid |

| Reaction Conditions | Chlorination using thionyl chloride |

| Final Product | This compound |

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Identifying how modifications to the structure affect biological activity.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Potential Therapeutic Applications : Investigating uses in treating infections or cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-aminobenzene-1-carbonimidoyl chloride hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves nitration of benzamide derivatives followed by reduction and hydrochlorination. For example, nitration at the para position using HNO₃/H₂SO₄ at 0–5°C yields intermediates, which are reduced with Pd/C under H₂. Subsequent treatment with HCl gas in anhydrous ethanol produces the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reducing agents (e.g., 10% Pd/C to substrate ratio of 1:20) to minimize byproducts. Purify via recrystallization in ethanol/water (3:1 v/v) for >95% purity.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Techniques :

- NMR (¹H/¹³C): Confirm amine proton signals at δ 6.8–7.2 ppm and chloride counterion integration .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min) to assess purity (>98% area) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. What are the primary applications of this compound in organic synthesis?

- Applications : Acts as a precursor for imidazole derivatives and enzyme inhibitors. For example, it facilitates the synthesis of trypsin inhibitors via nucleophilic substitution at the carbonimidoyl chloride group .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data under varying pH conditions?

- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-adjusted buffers (pH 2–10). Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free amine or benzaldehyde derivatives). Cross-validate with kinetic modeling to predict shelf-life .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

- Strategies :

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the carbonimidoyl chloride group.

- Optimize temperature (e.g., 0–5°C for slow reactions) and stoichiometry (1.2 eq nucleophile) to suppress dimerization.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate desired products .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software. Validate predictions with experimental kinetic data .

Q. What advanced techniques are used to study its role in enzyme inhibition?

- Methods :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target enzymes (e.g., trypsin) at concentrations of 1–100 µM.

- Crystallography : Co-crystallize the compound with enzymes (e.g., urokinase) to resolve binding modes at 2.0 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.